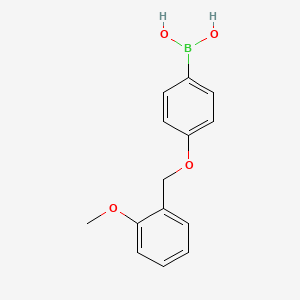

4-(2'-Methoxybenzyloxy)phenylboronic acid

Description

4-(2'-Methoxybenzyloxy)phenylboronic acid is a boronic acid derivative featuring a methoxybenzyloxy substituent at the para position of the phenyl ring, with an additional methoxy group at the ortho position of the benzyl moiety. This compound is utilized in organic synthesis, materials science, and biochemistry due to its ability to form reversible covalent bonds with cis-diols, a property critical for applications such as molecular recognition, drug delivery, and chromatographic separations . Its structure combines electron-donating methoxy groups with a boronic acid functional group, enabling pH-dependent interactions with biomolecules like sugars and phenolic acids .

Properties

IUPAC Name |

[4-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-14-5-3-2-4-11(14)10-19-13-8-6-12(7-9-13)15(16)17/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZFEBLXRQPHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=CC=C2OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584718 | |

| Record name | {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-74-5 | |

| Record name | {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2'-Methoxybenzyloxy)phenylboronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(2'-Methoxybenzyloxy)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2'-Methoxybenzyloxy)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

Reduction: Sodium borohydride or other reducing agents under mild conditions.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Phenols or quinones.

Reduction: Boronate esters.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Drug Delivery Systems

4-(2'-Methoxybenzyloxy)phenylboronic acid is often utilized in the development of targeted drug delivery systems due to its ability to form reversible covalent bonds with diols. This property is particularly beneficial in creating nanoparticles that can selectively deliver chemotherapeutic agents to cancer cells.

- Case Study: Research has demonstrated that phenylboronic acid-decorated nanoparticles exhibit enhanced cellular uptake and tumor penetration compared to non-decorated counterparts. For instance, studies involving chitosan nanoparticles modified with phenylboronic acid showed significant improvements in drug delivery efficiency and tumor growth inhibition in vivo models .

b. Antitumor Activity

The compound's ability to target tumor cells makes it a candidate for developing antitumor therapies. Its interaction with sialic acid residues on cancer cell surfaces enhances the specificity and efficacy of drug-loaded nanoparticles.

- Data Table: Antitumor Efficacy of Phenylboronic Acid-Modified Nanoparticles

| Study Reference | Nanoparticle Type | Drug Loaded | Tumor Model | Efficacy (%) |

|---|---|---|---|---|

| Chitosan-PBA NPs | Doxorubicin | H22 Tumor-Bearing Mice | 85 | |

| Polymeric NPs | Various | In vitro Spheroids | 75 |

Biochemical Applications

a. Sensors and Receptors

4-(2'-Methoxybenzyloxy)phenylboronic acid can serve as a sensor for carbohydrates due to its Lewis acid properties, allowing for specific interactions with diols present in sugars.

- Case Study: The compound has been incorporated into biosensors for glucose detection, utilizing its selective binding properties to enhance sensitivity and specificity .

b. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of glycosidases and proteases, where it can interfere with enzyme activity through boronate ester formation.

Material Science

a. Polymer Development

In material science, phenylboronic acids are used to create stimuli-responsive polymers that can undergo changes in response to environmental conditions such as pH or temperature.

- Data Table: Properties of PBA Polymers

| Polymer Type | Response Trigger | Application Area |

|---|---|---|

| PBA Hydrogels | pH | Drug Delivery |

| PBA-based Scaffolds | Temperature | Tissue Engineering |

Mechanism of Action

The mechanism of action of 4-(2'-Methoxybenzyloxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group plays a crucial role in facilitating the transmetalation step, making the reaction efficient and selective.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents significantly influence the reactivity and application efficacy of boronic acids:

- 4-(2'-Methoxybenzyloxy)phenylboronic acid: The ortho-methoxy group on the benzyl moiety enhances electron donation, stabilizing the boronic acid’s interaction with cis-diols under weakly basic conditions (pH ≥ 8.5). This electron-rich environment facilitates binding with phenolic acids, which ionize to create acidic solutions that otherwise hinder boronate formation .

- 4-(4'-Methoxybenzyloxy)phenylboronic acid: The para-methoxybenzyloxy isomer (CAS: 156635-90-4) shares similar electronic properties but may exhibit steric differences in binding due to the spatial arrangement of the methoxy group.

- 4-(Methylthio)phenylboronic Acid (A12) : The methylthio group is electron-withdrawing, reducing the boronic acid’s ability to form stable complexes with diols at physiological pH. This makes it less effective in applications requiring pH-neutral conditions .

Steric and Solubility Considerations

- 4-Benzyloxy-2-methylphenylboronic acid: The addition of a methyl group at the ortho position introduces steric hindrance, reducing binding efficiency with planar molecules like flavonoids or phenolic acids. Its lower solubility in aqueous buffers further limits biomedical applications .

- 3-(Bromomethyl)phenylboronic Acid (P6) : Positioned at the meta site, this derivative shows moderate translocation efficiency in dendrimer-based delivery systems. However, its bromomethyl group increases reactivity but may lead to undesired side reactions in biological environments .

pH-Dependent Reactivity

- 4-(2'-Methoxybenzyloxy)phenylboronic acid maintains stability in weakly basic conditions, crucial for separating phenolic acids like salvianolic acid B. Its methoxy group may partially neutralize acidic byproducts, reducing the need for external pH adjustment compared to non-functionalized boronic acids .

- 4-(Methoxycarbonyl)phenylboronic Acid : The electron-withdrawing methoxycarbonyl group destabilizes boronate ester formation at higher pH, limiting its use in biochemical separations .

Molecular Recognition and Drug Delivery

In dendrimer-based delivery systems, 4-(2'-Methoxybenzyloxy)phenylboronic acid (P4) demonstrated superior translocation efficiency compared to analogs like 2-(bromomethyl)phenylboronic acid (P7), which showed negligible activity. The ortho-methoxybenzyloxy group likely enhances solubility and reduces aggregation, improving biomolecule delivery .

Chromatographic Separations

Boronic acid-functionalized adsorbents using 4-(acryloyloxy)phenylboronic acid (Qian et al.) achieved high recovery rates for salvianolic acids. The methoxybenzyloxy variant’s enhanced electron density and pH buffering capacity could further optimize such separations, outperforming adsorbents with non-polar substituents .

Data Tables

Table 1: Structural and Functional Comparison of Boronic Acid Derivatives

Table 2: Key Research Findings

Biological Activity

4-(2'-Methoxybenzyloxy)phenylboronic acid is a derivative of phenylboronic acid that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features enable it to interact with biological molecules, making it a candidate for therapeutic applications, especially in cancer treatment and drug delivery systems. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a phenylboronic acid moiety linked to a methoxybenzyloxy group. This structure is crucial for its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids.

The biological activity of 4-(2'-Methoxybenzyloxy)phenylboronic acid is primarily attributed to its interactions with various biomolecules, including:

- Enzyme Inhibition : Boronic acids can inhibit enzymes such as serine proteases by forming stable complexes.

- Targeting Cancer Cells : The compound can be utilized in targeted drug delivery systems where it binds to sialylated glycoproteins overexpressed on cancer cells, enhancing the specificity and efficacy of anticancer agents .

Biological Activity Data

Recent studies have demonstrated the compound's potential in various biological contexts:

Case Studies

- Cytotoxicity in Cancer Treatment : A study involving the use of phenylboronic acid derivatives highlighted their ability to reduce tumor size significantly in xenograft models. The derivatives showed superior cytotoxicity compared to established drugs like chlorambucil .

- Nanotechnology Applications : Research on polymeric micelles functionalized with 4-(2'-Methoxybenzyloxy)phenylboronic acid indicated enhanced cellular uptake and tumor suppression capabilities in animal models .

Toxicological Profile

The acute toxicity of boronic acids, including 4-(2'-Methoxybenzyloxy)phenylboronic acid, has been evaluated. Most studies indicate low toxicity levels at therapeutic doses, making them suitable candidates for further development in drug formulations .

Future Directions

Ongoing research aims to:

- Elucidate the detailed mechanisms by which 4-(2'-Methoxybenzyloxy)phenylboronic acid interacts with biological targets.

- Develop more effective drug delivery systems utilizing this compound for enhanced therapeutic outcomes.

- Investigate potential combinations with other therapeutic agents to improve efficacy against resistant cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.